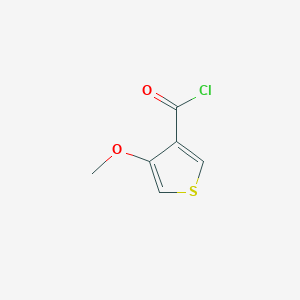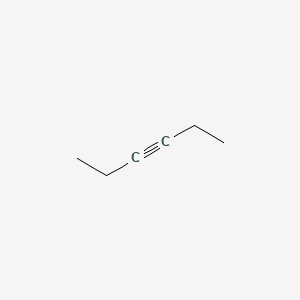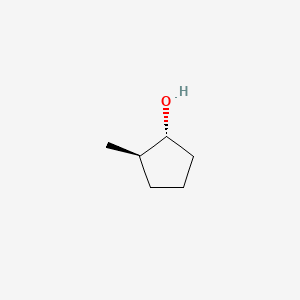
4-chloro-N-cyclopropyl-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-cyclopropyl-2-hydroxybenzamide (4-Cl-CHB) is a cyclic amide compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile building block for the synthesis of complex molecules, and its unique properties make it particularly useful in the development of new drugs and materials.
Applications De Recherche Scientifique
Médecine
Dans le domaine de la médecine, le 4-chloro-N-cyclopropyl-2-hydroxybenzamide est étudié pour ses propriétés thérapeutiques potentielles. Sa similarité structurelle avec d'autres dérivés de benzamide, connus pour leur activité biologique, suggère qu'il pourrait être utile dans le développement de médicaments. Par exemple, il pourrait servir de composé principal dans la synthèse de nouveaux analgésiques ou d'agents anti-inflammatoires en raison de la présence de la fraction hydroxybenzamide .
Agriculture
En tant que produit chimique agricole, ce composé pourrait être étudié pour ses propriétés fongicides ou herbicides. Les groupes chloro et hydroxy peuvent interagir avec les enzymes ou les protéines des ravageurs ou des mauvaises herbes, ce qui conduit au développement de nouveaux pesticides ou régulateurs de croissance plus respectueux de l'environnement et ciblés .
Science des matériaux
En science des matériaux, le This compound pourrait être utilisé comme précurseur pour les polymères avancés. Sa structure moléculaire robuste pourrait conférer résistance et flexibilité lorsqu'elle est intégrée dans les chaînes de polymères, ce qui pourrait conduire à de nouveaux matériaux aux propriétés uniques pour les applications industrielles .
Sciences de l'environnement
Les applications environnementales potentielles de ce composé comprennent son utilisation comme composé modèle pour étudier la dégradation des composés organiques chlorés dans l'environnement. Comprendre sa dégradation pourrait aider à évaluer l'impact environnemental de composés similaires et contribuer au développement de meilleures stratégies de gestion des déchets .
Biochimie
Biochimiquement, le This compound pourrait être utilisé dans des études d'inhibition enzymatique. Il peut se lier aux sites actifs de certaines enzymes, agissant ainsi comme un inhibiteur ou un modulateur, ce qui peut être précieux pour comprendre les voies métaboliques et concevoir des médicaments ciblant des réactions biochimiques spécifiques .
Pharmacologie
En pharmacologie, le composé pourrait être évalué pour sa pharmacocinétique et sa pharmacodynamique. La recherche pourrait se concentrer sur ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME), ainsi que sur ses interactions avec divers récepteurs dans l'organisme .
Chimie analytique
Analytiquement, le This compound pourrait être utilisé comme un étalon ou un composé de référence en chromatographie et en spectroscopie. Sa signature chimique unique lui permet d'être une référence pour l'étalonnage des instruments ou la comparaison avec d'autres substances dans les analyses qualitatives et quantitatives .
Génie chimique
Du point de vue du génie chimique, la synthèse et la mise à l'échelle du composé pourraient présenter un intérêt. La recherche pourrait impliquer l'optimisation des conditions de réaction pour sa production, sa purification et sa formulation, ce qui est crucial pour ses applications commerciales et pratiques .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-cyclopropyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIUYALTBJYXGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)












